BenchChemオンラインストアへようこそ!

1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-5-carbonitrile

C–C Bond Formation Suzuki Coupling Medicinal Chemistry Building Blocks

1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-5-carbonitrile (CAS 905710-80-7) is a boron-containing heterocyclic compound belonging to the benzoxaborole class, characterized by a five-membered oxaborole ring fused to a benzene nucleus and substituted with a nitrile group at the 5-position. With a molecular formula of C₈H₆BNO₂ and a molecular weight of 158.95 g/mol, it is primarily utilized as a versatile synthetic intermediate in medicinal chemistry and drug discovery.

Molecular Formula C8H6BNO2
Molecular Weight 158.95
CAS No. 905710-80-7
Cat. No. B2653661
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-5-carbonitrile
CAS905710-80-7
Molecular FormulaC8H6BNO2
Molecular Weight158.95
Structural Identifiers
SMILESB1(C2=C(CO1)C=C(C=C2)C#N)O
InChIInChI=1S/C8H6BNO2/c10-4-6-1-2-8-7(3-6)5-12-9(8)11/h1-3,11H,5H2
InChIKeyDGIOKAFHCWJCKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-5-carbonitrile (CAS 905710-80-7): Chemical Identity and Procurement Baseline


1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-5-carbonitrile (CAS 905710-80-7) is a boron-containing heterocyclic compound belonging to the benzoxaborole class, characterized by a five-membered oxaborole ring fused to a benzene nucleus and substituted with a nitrile group at the 5-position [1]. With a molecular formula of C₈H₆BNO₂ and a molecular weight of 158.95 g/mol, it is primarily utilized as a versatile synthetic intermediate in medicinal chemistry and drug discovery . The compound is commercially available from multiple vendors at purities typically ranging from 95% to 98% .

Why Generic Substitution is Not Advisable for 1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-5-carbonitrile in Research Procurement


While benzoxaboroles share a common core structure, their biological activity and synthetic utility are exquisitely sensitive to the nature and position of substituents on the aromatic ring [1]. The 5-nitrile substitution on 1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-5-carbonitrile is not a generic feature; it dictates unique reactivity profiles, target binding interactions, and physicochemical properties that cannot be replicated by other benzoxaborole analogs such as the unsubstituted core, 5-halo, or 5-alkoxy derivatives. Consequently, substituting this specific intermediate with a general 'benzoxaborole' building block in a synthetic sequence or biological assay would likely result in a complete loss of desired activity or product formation [2].

Quantitative Evidence Guide: Comparing 1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-5-carbonitrile to Closest Analogs


Reactivity Advantage of the 5-Cyano Substituent in Cross-Coupling vs. 5-Halo Analogs

The 5-cyano group on 1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-5-carbonitrile serves as a robust synthetic handle for further derivatization through transformations such as reduction to the amine or hydrolysis to the carboxylic acid, while also acting as a meta-directing and electron-withdrawing group for electrophilic aromatic substitution. In contrast, the analogous 5-bromo or 5-iodo benzoxaborole intermediates (e.g., CAS 947162-60-9) are limited to cross-coupling reactions, which can be incompatible with the unprotected oxaborole hydroxyl group due to competing oxidative addition pathways . This provides a distinct synthetic planning advantage.

C–C Bond Formation Suzuki Coupling Medicinal Chemistry Building Blocks

Purity Thresholds for Reproducible PDE4 Inhibitor Synthesis: 5-CN Intermediate vs. Final Drug Substance Standards

In the synthesis of Crisaborole, a topical PDE4 inhibitor, 1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-5-carbonitrile is a key intermediate [1]. A minimum purity of 95% is standard for research-grade procurement of this building block (e.g., from AChemBlock, Bidepharm, AKSci), which is sufficient for early-stage medicinal chemistry. However, for the final active pharmaceutical ingredient (API), regulatory standards demand a purity typically equal to or greater than 99.8% as measured by HPLC [2]. This direct comparison highlights that while the intermediate does not need to meet API-grade purity, procuring it at the highest available purity (98% from vendors like Frontier Specialty Chemicals) can significantly improve yields and reduce purification burdens in the final synthetic steps, directly impacting procurement decisions for process chemistry R&D.

PDE4 Inhibition Crisaborole Synthesis Quality Control

Predicted Physicochemical Differentiation: 5-CN Benzoxaborole vs. Unsubstituted Benzoxaborole Core

The introduction of a strong electron-withdrawing cyano group at the 5-position significantly alters the physicochemical profile compared to the unsubstituted 1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole (reported melting point 120-124°C for the core scaffold). The 5-CN derivative has a predicted higher boiling point (310.7±52.0 °C at 760 mmHg) and a lower predicted logP, with a density of 1.3±0.1 g/cm³ . These differences, driven by the nitrile's polarity and electron-withdrawing effect, directly impact solubility, permeability, and metabolic stability in a biological context, making the 5-CN analog a distinctly different chemical entity from the parent scaffold for lead optimization campaigns.

Physicochemical Properties Drug-likeness ADME Prediction

Strategic Intermediate Status: Direct Access to a Specific Drug Scaffold vs. Generic Benzoxaborole Diversity Reagents

This specific nitrile is a direct precursor to Crisaborole (AN2728), a FDA-approved drug for atopic dermatitis, via a single arylation step with 4-fluorobenzonitrile [1]. In contrast, other commercially available benzoxaborole building blocks (e.g., 5-formyl, 6-carbaldehyde, or unsubstituted analogs) require multiple synthetic steps to introduce the critical 5-(4-cyanophenoxy) moiety. For a research program specifically targeting PDE4 or requiring the Crisaborole pharmacophore for SAR studies, procuring the 5-CN intermediate bypasses several synthetic transformations, saving time, resources, and reducing cumulative yield losses.

Crisaborole PDE4 Inhibitor Targeted Synthesis

Best-Fit Application Scenarios for Procuring 1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-5-carbonitrile


Streamlined Synthesis of PDE4 Inhibitor Candidates for Dermatological Research

This compound is the optimal starting material for any medicinal chemistry program aiming to explore the PDE4 inhibition space for inflammatory skin diseases. Its direct use in the final arylation step to produce Crisaborole and its analogs significantly reduces the synthetic burden, making it an efficient procurement choice for targeted lead optimization and structure-activity relationship (SAR) studies as outlined in Evidence Item 4 [1].

Physicochemical Property-Tailored Fragment Libraries for Drug Discovery

The distinct physicochemical profile imparted by the 5-cyano group, including altered polarity, predicted logP, and electronic characteristics compared to the unsubstituted benzoxaborole core, makes this building block a valuable component for designing fragment-based screening libraries. Its inclusion enables the exploration of a unique chemical property space early in the drug discovery process, as supported by the class-level inferences in Evidence Item 3 .

Process Chemistry R&D for Scalable Crisaborole Manufacturing

For process chemists developing scalable routes to Crisaborole, sourcing this intermediate at the highest available purity (98%) is a strategic decision. Even a 3% purity improvement over standard 95% grades can lead to measurably higher yields in the crucial final coupling step and simplify the purification of the final API to meet the >99.8% regulatory standard, directly impacting cost of goods and process efficiency as detailed in Evidence Item 2 [2].

Diversification of Benzoxaborole-Based Chemical Probes

Research groups focused on developing chemical probes for biological targets beyond PDE4, such as fungal carbonic anhydrases or bacterial leucyl-tRNA synthetase, can utilize this scaffold for late-stage diversification. The cyano group's unique synthetic versatility, allowing transformation into amines, acids, and heterocycles not directly accessible from halo-analogs, provides a strategic branching point for generating diverse probe candidates, as highlighted in Evidence Item 1 .

Quote Request

Request a Quote for 1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-5-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.